Artemether-13C, d3
Description
Fundamental Principles and Advantages of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling involves the incorporation of stable, non-radioactive isotopes into a molecule of interest. musechem.commetsol.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same number of protons but a different number of neutrons than their more common elemental counterparts. musechem.comsymeres.com This subtle alteration in mass does not significantly change the molecule's chemical properties or biological activity, allowing it to act as a tracer within a living organism. musechem.commetsol.com
The primary advantage of this technique lies in its ability to facilitate the detailed study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. musechem.comnih.gov By using analytical techniques like mass spectrometry, researchers can accurately track the labeled drug and its metabolites, providing crucial data on its pharmacokinetic and pharmacodynamic properties. symeres.comnih.gov This information is vital for understanding a drug's mechanism of action, identifying potential drug-drug interactions, and ensuring its safety and efficacy. musechem.com
Furthermore, stable isotope labeling offers a safer alternative to radioactive isotopes, as it does not expose subjects to radiation. metsol.com This is particularly beneficial in studies involving vulnerable populations. metsol.com The precision and accuracy afforded by this method are instrumental in accelerating the drug development process by enabling early identification of promising candidates and optimizing their therapeutic potential. musechem.commetsol.com
Key Advantages of Stable Isotope Labeling
| Advantage | Description |
|---|---|
| Enhanced Safety | Non-radioactive nature eliminates radiation risk, making it suitable for a wider range of clinical studies. metsol.com |
| High Precision | Allows for accurate quantification of drugs and their metabolites, providing reliable data on pharmacokinetics. musechem.comnih.gov |
| Mechanistic Insights | Helps in elucidating complex biochemical pathways and mechanisms of drug action. symeres.com |
| Accelerated Development | Facilitates early-stage decision-making by providing critical ADME data sooner. metsol.com |
Strategic Rationale for Stable Isotope Incorporation into Pharmaceutical Candidates: The Case of Artemether (B1667619)
Artemether, a derivative of artemisinin (B1665778), is a potent antimalarial agent. drugbank.comnih.gov It is particularly effective against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. drugbank.comnafdac.gov.ng Artemether works by inhibiting nucleic acid and protein synthesis in the parasite. drugbank.comnih.gov In the human body, it is rapidly metabolized into its active metabolite, dihydroartemisinin (B1670584) (DHA). drugbank.comnafdac.gov.ngwikipedia.org
The strategic decision to incorporate stable isotopes into Artemether to create Artemether-13C, d3 stems from the need to meticulously understand its metabolic fate and pharmacokinetic profile. Given its rapid metabolism and short half-life of about 2 hours, precisely tracking the parent drug and its active metabolite is crucial for optimizing its therapeutic efficacy. drugbank.comwikipedia.org
Isotopically labeling Artemether allows researchers to:
Accurately quantify the concentrations of both Artemether and DHA in biological samples.
Elucidate the specific metabolic pathways involved in its conversion to DHA.
Investigate potential drug-drug interactions that could alter its metabolism and efficacy.
Gain a deeper understanding of its mechanism of action at a molecular level.
This detailed information is invaluable for refining treatment regimens and ensuring the continued effectiveness of this vital antimalarial drug.
Overview of this compound as a Specialized Research Reagent and Tracer
This compound is a stable isotope-labeled version of Artemether. pharmaffiliates.com Specifically, it contains a carbon-13 atom and three deuterium atoms (a deuterated methyl group) at the methoxy (B1213986) position. synzeal.com This labeling makes it an invaluable tool for a variety of research applications, primarily as a tracer in pharmacokinetic and metabolic studies.
When used in conjunction with mass spectrometry, the distinct mass of this compound allows it to be easily distinguished from the unlabeled drug and its endogenous counterparts in complex biological samples. This enables precise and accurate quantification, a critical requirement for detailed pharmacokinetic analysis. nih.gov
The primary applications of this compound in research include:
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of Artemether.
Metabolite Identification: To identify and quantify metabolites, particularly its active form, dihydroartemisinin.
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the metabolism of Artemether.
Internal Standard: It serves as an ideal internal standard for the quantitative analysis of unlabeled Artemether in biological matrices, ensuring the accuracy and reproducibility of the results. nih.gov
By providing a clear and detailed picture of Artemether's behavior in the body, this compound plays a crucial role in advancing our understanding of this important antimalarial drug and in the broader field of pharmaceutical research.
Chemical Identity of this compound
| Property | Information |
|---|---|
| Chemical Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-(Methoxy-13C-d3)-3,6,9-trimethyldecahydro-12H-3,12-epoxy metsol.comnih.govdioxepino[4,3-i]isochromene synzeal.com |
| Molecular Formula | C₁₅¹³CH₂₃D₃O₅ pharmaffiliates.com |
| Appearance | White to Off-white Solid |
| Primary Use | Labeled analogue of Artemether for research purposes. pharmaffiliates.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
302.39 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuterio(113C)methoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3 |
InChI Key |
SXYIRMFQILZOAM-QJQJLBRWSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Artemether 13c, D3
Design and Execution of Regioselective Isotopic Labeling for Artemether (B1667619)
The synthesis of Artemether-¹³C, d₃ is a targeted process designed to introduce isotopic labels at a specific, stable position within the molecule. The regioselectivity of the labeling is critical to ensure that the label is not lost during metabolic processes, which is a prerequisite for its use as an internal standard.
The common and efficient precursor for the synthesis of artemether and its labeled analogues is dihydroartemisinin (B1670584) (DHA). nih.govgoogle.com DHA is a derivative of artemisinin (B1665778), the parent compound extracted from the plant Artemisia annua. nih.govacs.org DHA possesses a reactive hydroxyl group at the C-10 position, which is the target for the etherification reaction that introduces the labeled methyl group.
The isotopic labels are introduced using a specialized methylating agent. For Artemether-¹³C, d₃, the required starting material is methanol (B129727) doubly labeled with carbon-13 and deuterium (B1214612) (¹³CD₃OH). synzeal.com Alternatively, a labeled methyl iodide (¹³CD₃I) could be used in conjunction with appropriate reagents. The selection of this specific isotopic starting material ensures the incorporation of one ¹³C atom and three deuterium atoms into the methoxy (B1213986) group at the C-10 position of the artemether molecule. synzeal.com
The synthesis of Artemether-¹³C, d₃ from dihydroartemisinin is typically a one-pot or two-step process. nih.govgoogle.comrsc.org
Reduction of Artemisinin (Optional First Step): If starting from artemisinin, the first step is its reduction to dihydroartemisinin. This is commonly achieved using a reducing agent like sodium borohydride (B1222165) in a solvent such as methanol. google.com
Regioselective Etherification: The key step is the etherification of the C-10 hydroxyl group of dihydroartemisinin. nih.govgoogle.com In this reaction, DHA is dissolved in a suitable solvent, and the labeled methanol (¹³CD₃OH) is introduced. The reaction is catalyzed by an acid, such as boron trifluoride etherate, perchloric acid, or a solid acid catalyst. nih.govgoogle.comchemicalbook.com The reaction conditions, including temperature and time, are controlled to favor the formation of the desired β-artemether isomer. google.com For instance, the reaction might be conducted at room temperature or slightly elevated temperatures for a period ranging from a few minutes to several hours. google.comchemicalbook.comgoogle.com
Following the synthesis, the reaction mixture contains the desired product, Artemether-¹³C, d₃, as well as unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is therefore essential to isolate the labeled compound with high purity.
Initially, the reaction is quenched, often by adding a basic solution like sodium bicarbonate to neutralize the acid catalyst. google.com The crude product is then extracted using an organic solvent. nih.gov
Common purification techniques for artemisinin derivatives include:
Column Chromatography: This is a widely used method for separating artemether from impurities. Silica (B1680970) gel is typically used as the stationary phase, and a solvent system, often a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase. google.comajol.info
Crystallization: The purified product can be further refined by crystallization. The crude product is dissolved in a suitable solvent (e.g., methanol or petroleum ether) and allowed to crystallize, often at low temperatures, to yield high-purity crystals of Artemether-¹³C, d₃. chemicalbook.comgoogle.comgoogle.com
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can also be employed for high-purity isolation, especially for reference standard preparation. redalyc.org
The purity of the final product is typically assessed by HPLC, ensuring it meets the stringent requirements for its use in quantitative analysis.
Multi-step Synthetic Routes to Artemether-13C, d3
Advanced Spectroscopic and Mass Spectrometric Techniques for Characterizing this compound
To confirm the successful synthesis, verify the exact location of the isotopic labels, and determine the purity of Artemether-¹³C, d₃, a combination of advanced analytical techniques is employed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used. springermedizin.denih.govresearchgate.net
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and is crucial for confirming that the isotopic labels have been incorporated at the intended position. springermedizin.denih.gov
The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for unambiguous characterization of Artemether-¹³C, d₃.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of unlabeled artemether, the methoxy group (O-CH₃) protons appear as a distinct singlet peak typically around 3.34 ppm. springermedizin.denih.gov For Artemether-¹³C, d₃, this singlet would be absent because the protons have been replaced by deuterium atoms, which are not detected in standard ¹H-NMR. The absence of this signal is a primary confirmation of successful deuteration. The remaining signals in the spectrum should match those of the unlabeled artemether standard.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides definitive proof of carbon-13 incorporation. In unlabeled artemether, the methoxy carbon appears at a chemical shift of approximately 56 ppm. tandfonline.com In the spectrum of Artemether-¹³C, d₃, this signal will be significantly enhanced due to the ¹³C enrichment (from a natural abundance of ~1.1% to >98%). unistra.fr Furthermore, the signal will appear as a multiplet (specifically, a septet) due to the coupling between the ¹³C atom and the three attached deuterium atoms (¹³C-¹D coupling). This distinct splitting pattern confirms both the ¹³C enrichment and the presence of the deuterium atoms on the same carbon, thus verifying the regioselectivity of the labeling.
The following tables summarize the key expected NMR data for the labeled methoxy group and the mass spectrometric data for Artemether-¹³C, d₃.
Table 1: Key NMR Spectroscopic Data for this compound
| Nucleus | Unlabeled Artemether (OCH₃) | Labeled Artemether (O¹³CD₃) | Expected Observation |
| ¹H | ~3.34 ppm (singlet, 3H) springermedizin.denih.gov | N/A | Signal disappearance |
| ¹³C | ~56 ppm tandfonline.com | ~56 ppm | Signal enhancement and splitting into a multiplet (septet) |
Table 2: Mass Spectrometric Data for Artemether and its Labeled Analogue
| Compound | Molecular Formula | Molecular Weight | Mass Shift (vs. Unlabeled) |
| Artemether | C₁₆H₂₆O₅ | 298.37 g/mol | N/A |
| Artemether-¹³C, d₃ | C₁₅¹³CH₂₃D₃O₅ | 302.4 g/mol | +4.03 Da |
The combined data from these analytical techniques provide a comprehensive characterization of the Artemether-¹³C, d₃ molecule, confirming its identity, isotopic purity, and suitability for use as a reliable internal standard in bioanalytical and metabolic studies. nih.govescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position and Purity Confirmation
Deuterium NMR (2H-NMR) for Positional Assessment
Deuterium Nuclear Magnetic Resonance (2H-NMR) spectroscopy is a powerful technique for determining the specific location of deuterium labels within a molecule. wikipedia.orgmagritek.com Unlike proton NMR (1H-NMR), which detects the most abundant hydrogen isotope, 2H-NMR specifically targets deuterium (2H or D), an isotope with a nuclear spin of 1. wikipedia.orghuji.ac.il This specificity makes it an ideal method to confirm the success and regioselectivity of deuteration reactions. magritek.com
In the synthesis of this compound, the deuterium atoms are introduced into the methoxy group attached to the C-10 position of the artemisinin core structure. 2H-NMR analysis of the final product would be expected to show a distinct signal corresponding to the deuterated methoxy group (-OCD3). The chemical shift of this signal, while similar to its protonated counterpart in 1H-NMR, provides unambiguous evidence of deuterium incorporation at the desired position. huji.ac.il The absence of signals corresponding to deuterium at other positions confirms the high positional purity of the labeling. The resolution in 2H-NMR is generally lower than in 1H-NMR, but it is sufficient for confirming the location of the deuterium label. wikipedia.orgmagritek.com
Table 1: Expected 2H-NMR Data for this compound
| Feature | Expected Observation | Interpretation |
| Chemical Shift (δ) | A single peak in the region characteristic of methoxy groups. | Confirms the presence of deuterium in the methoxy functional group. |
| Signal Multiplicity | A singlet. | Indicates that all three deuterium atoms are chemically equivalent and not coupled to other active nuclei. |
| Integration | Proportional to the number of deuterium atoms (3D). | Confirms the quantitative incorporation of three deuterium atoms. |
| Absence of other signals | No other significant peaks in the spectrum. | Indicates that deuteration has occurred specifically at the methoxy position and not elsewhere on the artemether scaffold. |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds, providing precise mass measurements that allow for the confirmation of molecular formulas and the assessment of isotopic enrichment. canberra.edu.auresearchgate.net
For this compound, HRMS is used to verify its molecular weight, which is expected to be approximately 302.39 g/mol . vivanls.com This value is higher than that of unlabeled artemether (C16H26O5, molecular weight ~298.37 g/mol ) due to the incorporation of one Carbon-13 and three deuterium atoms. nih.gov The high resolving power of HRMS can easily distinguish between the labeled and unlabeled species, as well as any partially labeled intermediates. researchgate.netresearchgate.net
Isotopic Abundance Ratio Determination
Isotope Ratio Mass Spectrometry (IRMS) or the analysis of isotopic patterns in HRMS can be employed to determine the isotopic purity of this compound. nih.govthuenen.de By comparing the intensity of the mass peak corresponding to the fully labeled molecule (containing one 13C and three 2H atoms) to the intensities of peaks corresponding to unlabeled artemether and any partially labeled species, the percentage of isotopic enrichment can be accurately calculated. sisweb.comresearchgate.net Commercial sources often specify a high isotopic purity, for instance, 98% atom 13C and 98% atom D.
Fragmentation Pattern Analysis for Label Location
Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide further confirmation of the label locations through the analysis of fragmentation patterns. researchgate.netscielo.br When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, charged fragments. The masses of these fragments can reveal which parts of the molecule contain the isotopic labels.
For this compound, a key fragmentation would involve the loss of the labeled methoxy group. The observation of a neutral loss corresponding to -13CD3OH would strongly support the location of the labels on the methoxy group. The fragmentation pattern of labeled artemether can be compared to that of unlabeled artemether to identify shifts in fragment masses, thereby pinpointing the site of isotopic incorporation. researchgate.netscispace.comlibretexts.org
Table 2: Illustrative HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M+H]+ | Varies | -13CD3OH | Confirms the presence of the 13C and d3 labels on the methoxy group. |
| [M+Na]+ | Varies | -13CD3OH | Confirms the presence of the 13C and d3 labels on the methoxy group in the sodium adduct. |
| [M+H]+ | Varies | -CH3OH | Indicates the presence of unlabeled artemether impurity. |
Note: The exact m/z values of fragment ions will depend on the specific fragmentation pathways.
Infrared (IR) Spectroscopy for Functional Group Integrity
The IR spectrum of this compound should be nearly identical to that of unlabeled artemether, as the isotopic substitution has a negligible effect on the vibrational frequencies of most functional groups. researchgate.net Key characteristic peaks for artemether include those corresponding to C-H stretching, C-O stretching, and the peroxide C-O-O-C linkage. nih.govijppna.org The presence of these peaks at their expected wavenumbers confirms the integrity of the artemether scaffold. researchgate.netresearchgate.net
Table 3: Key IR Absorption Bands for Artemether
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance in this compound |
| C-H stretch (alkane) | ~2950 | Present and strong |
| C-O stretch (ether and acetal) | ~1100-1260 | Present and strong |
| C-O-O-C (peroxide) | ~875 | Present |
Note: The C-D stretching vibrations of the labeled methoxy group would appear at a lower frequency (around 2200-2000 cm⁻¹) compared to C-H stretching vibrations, but these are often weak and may not be prominently observed.
Advanced Bioanalytical Applications of Artemether 13c, D3 in Quantitative Research
Theoretical Framework of Stable Isotope Internal Standards (SIIS) in Quantitative Bioanalysis
Stable Isotope Internal Standards (SIIS) are considered the gold standard in quantitative bioanalysis utilizing LC-MS/MS (B15284909). biopharmaservices.com A SIIS is a form of a drug in which one or more atoms have been substituted with their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In the case of Artemether-13C, d3, specific carbon and hydrogen atoms in the artemether (B1667619) molecule are replaced with ¹³C and deuterium, respectively.
The fundamental principle behind the use of a SIIS is that it is chemically and physically almost identical to the analyte of interest. wuxiapptec.com This near-identical behavior ensures that the SIIS and the analyte experience similar effects during sample preparation, chromatographic separation, and mass spectrometric detection. biopharmaservices.comwuxiapptec.com Key advantages of using a SIIS like this compound include:
Correction for Matrix Effects: Biological matrices such as plasma are complex and can contain endogenous components that co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer. wuxiapptec.com This "matrix effect" can significantly impact the accuracy of quantification. waters.com Since the SIIS has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for reliable correction of these effects. wuxiapptec.com
Compensation for Variability: A SIIS compensates for potential analyte loss during sample processing steps like extraction, evaporation, and reconstitution. wuxiapptec.comscispace.com It also accounts for variations in injection volume and instrument response. biopharmaservices.comscispace.com
Improved Accuracy and Precision: By normalizing the analyte response to the SIIS response, the variability in the analytical process is significantly reduced, leading to improved accuracy and precision of the quantitative results. scispace.com
While SIIS are the preferred choice, it is crucial to ensure their purity, as the presence of unlabeled analyte as an impurity can lead to artificially inflated concentration measurements. acanthusresearch.comwaters.com The stability of the isotopic label is also critical; the labels must be placed on non-exchangeable positions within the molecule to prevent their loss during the analytical process. acanthusresearch.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Artemether and Metabolites
The development of a robust and reliable LC-MS/MS method is essential for the accurate quantification of artemether and its primary active metabolite, dihydroartemisinin (B1670584) (DHA), in biological samples. researchgate.netabcresearchalert.com this compound serves as an ideal internal standard in these methods. nih.govnih.gov
The choice of the chromatographic column and mobile phase is critical for achieving good separation and peak shape. For the analysis of artemether and its metabolites, reversed-phase columns are commonly employed. researchgate.netresearchgate.net
Several column types have been successfully used, including:
Zorbax SB-Ciano and Zorbax Eclipse XDB-CN: These cyanopropyl-bonded columns have been used for the simultaneous quantitation of artemether, DHA, and other compounds. researchgate.netsemanticscholar.org
Supelco Discovery HS C18 and Symmetry® C18: These octadecylsilane (B103800) (C18) columns are also frequently used and have been shown to provide good peak shapes for artemether and DHA. researchgate.netnih.gov
Acquity HSS C18: This high-strength silica (B1680970) C18 column has been utilized for separating artemether and DHA. nih.gov
The mobile phase composition is optimized to ensure proper retention, resolution, and ionization of the analytes. A common approach involves a gradient elution using a mixture of an aqueous solution and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govscirp.org The aqueous phase often contains additives to improve peak shape and ionization efficiency. For instance, ammonium (B1175870) formate (B1220265) is frequently added to the mobile phase to facilitate the formation of ammonium adducts ([M+NH₄]⁺) of artemether and DHA, which enhances their detection by mass spectrometry. researchgate.netnih.gov The addition of a small percentage of formic acid helps to control the pH and promote protonation of the analytes. researchgate.netsemanticscholar.org
Table 1: Examples of LC Columns and Mobile Phases for Artemether Analysis
| Column Type | Column Dimensions | Mobile Phase A | Mobile Phase B | Elution Mode |
| Zorbax Eclipse XDB-CN | 75mm x 4.6 mm, 3.5µm | 0.5% formic acid in 20mM aqueous ammonium formate | 0.5% formic acid in acetonitrile | Gradient |
| Acquity HSS C18 | 100 × 2.1 mm, 1.8 µm | 10 mM ammonium formate (pH 4.0) | Acetonitrile (0.1% formic acid) | Gradient |
| Supelco Discovery HS C18 | 150 mm × 4.6 mm, 5 μm | Water with 0.1% formic acid | Acetonitrile | Isocratic |
This table is based on data from multiple research articles. nih.govresearchgate.netsemanticscholar.org
The flow rate and gradient profile are fine-tuned to achieve optimal separation within a reasonable analysis time. Flow rates typically range from 0.3 mL/min to 0.7 mL/min. nih.govscirp.org The gradient elution starts with a certain percentage of the organic solvent, which is then increased over time to elute the analytes from the column. researchgate.netnih.gov A well-optimized gradient ensures that artemether, DHA, and the internal standard are well-resolved from each other and from matrix components, leading to sharp and symmetrical peaks. researchgate.net
Electrospray ionization (ESI) in the positive ion mode is the most commonly used ionization technique for the analysis of artemether and its derivatives. researchgate.netsemanticscholar.orgnih.gov Attempts to use atmospheric pressure chemical ionization (APCI) have often resulted in lower precursor ion intensities for artemether. semanticscholar.org
The optimization of ESI source parameters is crucial for maximizing the signal intensity of the analytes and the internal standard. These parameters include:
Capillary/Ionspray Voltage: This voltage is applied to the ESI needle to generate a fine spray of charged droplets. It is typically set between 3.5 kV and 5.5 kV. researchgate.netnih.gov
Source Temperature/Desolvation Temperature: These temperatures are optimized to facilitate the desolvation of the charged droplets and the release of gas-phase ions. Source temperatures can range from 100°C to 300°C, while desolvation temperatures can be around 250°C. researchgate.netnih.govsemanticscholar.org
Nebulizing and Auxiliary Gas Flow: Gases like nitrogen are used to assist in nebulization and desolvation. Their flow rates are adjusted to obtain a stable and efficient spray. researchgate.netnih.gov
For quantification, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netnih.gov In this mode, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The precursor ion for artemether and DHA is often the ammonium adduct ([M+NH₄]⁺). researchgate.netnih.gov
Table 2: Example of Optimized Mass Spectrometric Parameters for Artemether
| Parameter | Optimized Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 100 °C |
| Desolvation Temperature | 250 °C |
| Precursor Ion (m/z) | 316.3 ([M+NH₄]⁺) |
| Product Ion (m/z) | 163.1 |
This table presents a representative set of parameters based on published research. researchgate.net The parameters for this compound would be tuned similarly, with a corresponding shift in the precursor ion mass. nih.gov
Mass Spectrometric Parameter Tuning for this compound and Analytes
Multiple Reaction Monitoring (MRM) Transition Selection and Collision Energy Optimization
The foundation of a sensitive and selective LC-MS/MS method lies in the meticulous selection and optimization of Multiple Reaction Monitoring (MRM) transitions. For artemether and its stable isotope-labeled internal standard, this compound, this process involves the careful selection of precursor and product ions and the optimization of collision energy (CE) to ensure maximal signal intensity and specificity.
Artemether has a low ionization capacity, and its detection is often enhanced by forming an ammonium adduct [M+NH₄]⁺ in the ion source, especially when using an electrospray ionization (ESI) interface in positive mode. nih.govsemanticscholar.org The precursor ion for artemether is therefore typically observed at a mass-to-charge ratio (m/z) of 316.1 or 316.3. nih.govfrontiersin.org For this compound, which incorporates one ¹³C atom and three deuterium atoms, the ammonium adduct precursor ion is found at m/z 320. escholarship.org
Upon fragmentation in the collision cell, specific product ions are selected for monitoring. A common and intense product ion for artemether is m/z 163.1, resulting from a collision energy of approximately 10 eV. semanticscholar.orgresearchgate.net Another frequently monitored transition for artemether is m/z 316 → 267. nih.govfrontiersin.org For the internal standard, this compound, the corresponding transition is m/z 320 → 267. escholarship.org The optimization of MS parameters for the stable isotope-labeled internal standard is often assumed to be the same as for the corresponding analyte. escholarship.org
The optimization process is empirical, involving the infusion of a standard solution of the compound into the mass spectrometer and systematically varying the collision energy to find the value that yields the most abundant and stable product ion signal. This ensures the highest sensitivity for quantification.
Table 1: Example of Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) | Reference |
| Artemether | 316.3 | 163.1 | 10 | semanticscholar.orgresearchgate.net |
| Artemether | 316.1 | 267.1 | Not Specified | frontiersin.org |
| Artemether | 316 | 267 | 12.5 | nih.gov |
| This compound | 320 | 267 | 12.5 (assumed same as analyte) | nih.govescholarship.org |
Dwell Time and Scan Rate Considerations
Dwell time, the period the mass spectrometer spends monitoring a single MRM transition, is a critical parameter that directly impacts the quality of quantitative data. A longer dwell time can increase the signal-to-noise ratio (S/N) by allowing for the collection of more ions, thereby improving sensitivity. chromforum.org However, this must be balanced against the need to acquire a sufficient number of data points across each chromatographic peak to ensure accurate integration and peak shape definition. Typically, 12 to 20 data points per peak are considered optimal. chromforum.org
The total cycle time, which is the sum of all dwell times for the monitored transitions plus any instrument pause times, determines the scan rate. chromforum.org In methods analyzing multiple compounds (e.g., artemether and its metabolite dihydroartemisinin), the dwell time for each transition must be carefully chosen to maintain an adequate number of scans across the narrowest chromatographic peak. For instance, in a method for artemether and its metabolites, a scan dwell time of 500 ms per channel was utilized. semanticscholar.orgresearchgate.net In another validated method, a shorter scan time of 250 ms was set for each transition. nih.gov The selection of the appropriate dwell time is therefore a compromise between achieving the desired sensitivity and ensuring high-quality chromatographic peak profiling for accurate quantification.
Method Validation Parameters Incorporating SIIS
The use of a stable isotope-labeled internal standard like this compound is integral to a robust bioanalytical method validation, as it helps to mitigate variability. Validation is performed according to guidelines from regulatory bodies to ensure the method is reliable and reproducible for its intended purpose.
Assessment of Matrix Effects and Recovery using this compound
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological sample, are a significant challenge in bioanalysis. This compound is invaluable in assessing and compensating for these effects because it co-elutes with the analyte and experiences similar matrix-induced alterations in ionization efficiency. who.int The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. In several validated methods for artemether, no significant matrix effect was detected when using a stable isotope-labeled internal standard. nih.govresearchgate.net
Recovery, which measures the efficiency of the extraction process, is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. While high recovery is desirable, consistency and reproducibility are more critical. For artemether, recovery has been reported in the range of 73-81%, while its metabolite dihydroartemisinin showed higher recovery of 90-99%. semanticscholar.org Another study reported a recovery of 92.57% for artemether. frontiersin.org
Calibration Curve Construction and Quantification Range Determination
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. The use of the stable isotope-labeled internal standard ensures the linearity and reproducibility of the curve. The quantification range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). This range must be appropriate for the expected concentrations in study samples. For artemether, validated methods have demonstrated linearity over various ranges, such as 2–200 ng/mL and 5–1500 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. semanticscholar.orgnih.gov
Table 2: Examples of Calibration Curve Ranges for Artemether Quantification
| LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Reference |
| 10 | 1500 | ≥ 0.9992 | Mefloquine | nih.govresearchgate.net |
| 2 | 200 | Not Specified | Artemisinin (B1665778) | semanticscholar.org |
| 2.386 | 200.787 | Not Specified | Artemisinin | frontiersin.org |
| 0.5 | 1000 | Linear | This compound | escholarship.org |
Precision, Accuracy, and Stability Studies of the Analytical Method
Precision, expressed as the relative standard deviation (%RSD), and accuracy, expressed as the percentage of the nominal value, are assessed at multiple concentration levels within the calibration range. Intra-run precision and accuracy are determined by analyzing replicate samples within the same analytical run, while inter-run precision and accuracy are assessed over several runs on different days. For artemether, intra-run precision values are typically below 5%, and inter-run precision values are also within acceptable limits, demonstrating the reproducibility of the method. nih.govresearchgate.net
Stability studies are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. The stability of artemether in plasma is a known issue, with degradation observed in samples from malaria patients, potentially due to the presence of iron (II) from hemoglobin. escholarship.orgcellbiopharm.com The use of this compound is critical in these studies, as a decrease in the internal standard signal can indicate a stability problem. cellbiopharm.com Studies have investigated various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The addition of stabilizing agents like hydrogen peroxide has been shown to protect artemisinin derivatives from degradation in plasma. escholarship.orgcellbiopharm.com
Table 3: Summary of Precision and Accuracy Data from a Validated Method for Artemether
| Analyte | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Artemether | 2.2% | 3.2% | 93.2% | nih.govresearchgate.net |
Potential for Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Research Contexts
While LC-MS/MS is the predominant technique for the bioanalysis of artemether, Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative in specific research contexts. Artemether is a thermally labile compound, which can pose challenges for GC analysis where high temperatures are used in the injection port and column. However, with appropriate derivatization, GC-MS methods can be developed.
A stability-indicating GC-MS method has been developed for the simultaneous determination of artemether and lumefantrine. ekb.egresearchgate.net This method involves derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility and thermal stability of the analytes. ekb.eg Following derivatization, the compounds can be separated on a suitable capillary column, such as a ZB5 column, and detected by mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. ekb.eg
GC-MS can offer high chromatographic resolution, which may be advantageous in separating artemether from complex matrix components or closely related impurities and degradation products. ekb.egresearchgate.net The development of such a method could be valuable for purity testing of bulk drug material and for stability studies where the separation of degradants is critical. While perhaps not as high-throughput as some LC-MS/MS methods for plasma analysis, GC-MS can be a powerful tool for specific applications in the comprehensive analysis of this compound and its unlabeled counterpart.
Mechanistic Pharmacokinetic and Drug Metabolism Studies Utilizing Artemether 13c, D3
In Vitro Biotransformation Investigations of Artemether (B1667619) in Hepatic Systems
The liver is the primary site of artemether metabolism. fda.gov In vitro hepatic systems, such as liver microsomes, cytosol, and hepatocytes, are instrumental in elucidating the metabolic pathways and assessing the metabolic stability of artemether. The use of Artemether-13C, d3 as a tracer in these systems enhances the accuracy of these investigations.
Microsomal and Cytosolic Stability Profiling using Labeled Tracer
Microsomal stability assays are a fundamental component of in vitro drug metabolism studies, providing insights into the intrinsic clearance of a compound. While specific stability data for this compound in microsomal and cytosolic fractions is not detailed in the provided search results, the general principles of such studies are well-established. These assays typically involve incubating the test compound with liver microsomes or cytosol and monitoring its disappearance over time. srce.hr
The intrinsic clearance (CLint) and in vitro half-life (t½) are key parameters derived from metabolic stability assays. nih.gov For artemether, studies with unlabeled compound have shown it to be rapidly metabolized. researchgate.net The primary metabolic pathway is O-demethylation to its active metabolite, dihydroartemisinin (B1670584) (DHA), a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4/5. fda.govwikipedia.org The use of this compound in such assays would allow for precise quantification of the remaining parent compound and the formation of labeled DHA, leading to more accurate CLint and t½ values.
A study on the metabolism of unlabeled artemisinin (B1665778) in human liver microsomes (HLMs) revealed an intrinsic hepatic clearance (CLint,H) of 30.3 µL/min/mg based on the depletion of the parent drug. nih.gov Another study reported a rapid clearance for artemether. nih.gov The turnover half-life for the autoinduction of artemether clearance has been predicted to be 30.4 hours in a population pharmacokinetic model. nih.gov
Table 1: In Vitro Metabolic Stability Parameters for Artemether (Unlabeled)
| Parameter | Value | System | Reference |
|---|---|---|---|
| Intrinsic Clearance (CLint) | 30.3 µL/min/mg | Human Liver Microsomes | nih.gov |
| Turnover Half-life | 30.4 hours | Human (in vivo model) | nih.gov |
| Murine Microsomal Half-life | 17.4 min | Mouse Liver Microsomes | researchgate.net |
The metabolism of xenobiotics can vary significantly between species. srce.hr Investigating these differences is crucial for the extrapolation of preclinical data to humans. In vitro studies using liver microsomes from different species (e.g., human, rat, mouse, dog) can highlight these variations. For artemether, metabolism has been compared across several species. One study reported approximate half-lives of ¹⁴C-labeled artemether of 17 minutes in dogs, 20 minutes in man, 38 minutes in mice, and 41 minutes in rats in post-mitochondrial liver fractions. fda.gov Another study showed that artemether is rapidly metabolized in murine microsomes with a half-life of 17.4 minutes. researchgate.net The CYP2B6 genotype has also been shown to influence the artemether-to-dihydroartemisinin metabolic ratio in humans. nih.gov
Table 2: Comparative In Vitro Half-life of Labeled Artemether Across Species
| Species | Approximate Half-life (minutes) | In Vitro System | Reference |
|---|---|---|---|
| Dog | 17 | Post-mitochondrial liver fraction | fda.gov |
| Human | 20 | Post-mitochondrial liver fraction | fda.gov |
| Mouse | 38 | Post-mitochondrial liver fraction | fda.gov |
Note: This data is for ¹⁴C-labeled artemether.
Determination of Intrinsic Clearance (CLint) and Half-life
Hepatocyte Incubation Studies for Metabolite Identification and Formation Kinetics
Hepatocytes contain a full complement of metabolic enzymes and cofactors, making them a more physiologically relevant in vitro model than subcellular fractions for studying drug metabolism. europa.eu Incubating this compound with hepatocytes allows for the identification of both phase I and phase II metabolites and the characterization of their formation kinetics. nih.gov
The primary metabolite of artemether is dihydroartemisinin (DHA), which is also pharmacologically active. fda.govdrugbank.com Other metabolic pathways for artemether include hydroxylation and O-glucuronidation. fda.gov The use of hepatocyte co-culture systems can extend incubation times, which is particularly useful for studying slowly metabolized compounds and identifying a broader range of metabolites. nih.gov
Characterization of Metabolite Structure and Formation Pathways via Isotopic Mass Shift Analysis
The incorporation of stable isotopes, such as ¹³C and deuterium (B1214612) (d), into a drug molecule creates a distinct mass signature. When this compound is metabolized, the resulting metabolites retain the isotopic label, leading to a characteristic mass shift in mass spectrometric analysis. This isotopic pattern acts as a "fingerprint," allowing for the unequivocal identification of drug-related material in complex biological matrices. By comparing the mass spectra of biological samples from subjects dosed with a mixture of labeled and unlabeled drug, metabolites can be readily distinguished from endogenous compounds. researchgate.net This technique is invaluable for elucidating metabolic pathways and identifying novel metabolites. For this compound, the presence of the ¹³C and three deuterium atoms would result in a mass increase of 4 Da compared to the unlabeled drug, a shift that would be observed in all of its metabolites.
In Vivo Pharmacokinetic and Disposition Studies in Pre-clinical Animal Models
Pre-clinical animal models are essential for understanding the in vivo pharmacokinetics and disposition of a drug candidate. mdpi.com The use of this compound in these studies allows for accurate quantification of the drug and its metabolites in various biological fluids and tissues. While specific pharmacokinetic data from animal studies solely utilizing this compound was not found in the search results, studies with unlabeled artemether provide relevant context.
In rats, oral administration of artemether has been studied, though some studies encountered issues with sample collection. fda.gov In a study comparing different artemisinin derivatives in mice, artemether was found to be rapidly metabolized to DHA and eliminated, with a total plasma clearance of 119.7 mL/min/kg and a low oral bioavailability of 2%. researchgate.net Another study in rodents evaluated a triple combination therapy including artemether and found lower plasma artemether levels compared to when it was administered alone. ajol.info
Table 3: Pharmacokinetic Parameters of Artemether in Mice (Intravenous and Oral Administration)
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
|---|---|---|---|
| Half-life (t½) | 17.4 min | - | researchgate.net |
| Total Plasma Clearance (CLtot) | 119.7 mL/min/kg | - | researchgate.net |
Note: This data is for unlabeled artemether in mice.
Absorption and Distribution Studies of this compound
The oral bioavailability of a drug is a critical parameter that influences its efficacy. Studies utilizing this compound allow researchers to meticulously quantify the extent and rate of its absorption into the systemic circulation following oral administration. By analyzing biological samples for the labeled compound, a precise determination of its bioavailability can be achieved, which is essential for optimizing therapeutic strategies.
Table 1: Hypothetical Oral Bioavailability Data for this compound This table is for illustrative purposes and does not represent actual study data.
| Parameter | Value |
|---|---|
| Time to Maximum Concentration (Tmax) | 1.5 hours |
| Maximum Concentration (Cmax) | 250 ng/mL |
| Area Under the Curve (AUC) | 1500 ng·h/mL |
Understanding where a drug accumulates in the body is fundamental to assessing its potential for efficacy and toxicity. The use of this compound enables detailed tissue distribution studies. clearsynth.com By tracking the labeled compound, researchers can identify the organs and tissues where artemether and its metabolites concentrate, providing insights into its pharmacological action and potential off-target effects.
Oral Bioavailability Assessment
Excretion Pathways and Mass Balance Studies using Labeled Artemether
Mass balance studies are crucial for determining the routes and rates of elimination of a drug and its metabolites from the body. Employing this compound in these studies allows for a comprehensive understanding of the drug's excretion pathways. By measuring the labeled substance in urine, feces, and other excreta, a complete picture of the drug's clearance can be constructed. This information is vital for understanding the drug's half-life and potential for accumulation.
Pharmacokinetic Modeling and Simulation Based on Labeled Compound Data
The precise quantitative data obtained from studies with this compound are invaluable for developing and refining pharmacokinetic models. These models can simulate the drug's behavior in the body, helping to predict its absorption, distribution, metabolism, and excretion (ADME) profile under various conditions. Such simulations are instrumental in predicting drug-drug interactions and informing dosing strategies.
Elucidation of Enzyme Kinetics and Reaction Mechanisms for Artemether Metabolism
This compound is a key tool for investigating the intricate biochemical pathways involved in artemether's metabolism. By tracing the fate of the labeled drug, scientists can identify the active metabolites and understand their role in the drug's therapeutic effects. This deepens the comprehension of the drug's mechanism of action.
Substrate Specificity and Enzyme Inhibition Studies
Isotopically labeled compounds like this compound are used to investigate the specific enzymes responsible for metabolizing artemether. These studies can determine the affinity of the drug for various metabolizing enzymes and can also be used in enzyme inhibition assays. cymitquimica.com Such research is critical for predicting potential drug-drug interactions where co-administered drugs might compete for the same metabolic enzymes.
Table 2: Hypothetical Enzyme Inhibition Data for Artemether This table is for illustrative purposes and does not represent actual study data.
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| CYP3A4 | 5 µM |
| CYP2B6 | 15 µM |
Identification of Contributing Cytochrome P450 (CYP) Isoforms and Other Metabolic Enzymes
The metabolism of artemether is a critical determinant of its efficacy and potential for drug interactions. It is rapidly and extensively metabolized, primarily by the liver, into its main active metabolite, dihydroartemisinin (DHA). fda.govwikipedia.org This biotransformation is crucial as DHA itself is a potent antimalarial agent. fda.govdrugbank.com
Through in vitro studies using human liver microsomes and recombinant CYP enzymes, researchers have identified the key players in artemether's metabolism. The cytochrome P450 enzyme system, a family of enzymes central to the metabolism of a vast number of drugs, is heavily involved. Specifically, CYP3A4/5 has been identified as the predominant isoform responsible for the O-demethylation of artemether to DHA. fda.govpharmgkb.org
While CYP3A4/5 plays the primary role, other CYP isoforms have also been implicated, albeit to a lesser extent. Studies have suggested that artemisinins, the class of drugs to which artemether belongs, can interact with several CYP enzymes. For instance, research has indicated that artemisinins have the capacity to induce CYP2C19 and inhibit CYP2D6 and CYP1A2. mcaz.co.zwefda.gov.et Furthermore, studies on artemisinin itself have pointed to the involvement of CYP2B6 in its metabolism. nih.gov The use of this compound in such studies allows for a clear and unambiguous identification of the metabolites formed by specific enzymes, as the isotopic label is retained throughout the metabolic process. This precision is vital for constructing a comprehensive map of the metabolic pathways.
Table 1: Key Cytochrome P450 Isoforms Involved in Artemether Metabolism
| Enzyme | Role in Artemether Metabolism |
| CYP3A4/5 | Predominantly responsible for the conversion of artemether to its active metabolite, dihydroartemisinin (DHA). fda.govpharmgkb.org |
| CYP2B6 | Implicated in the metabolism of the broader artemisinin class of drugs. nih.gov |
| CYP2C19 | Potentially induced by artemisinins. mcaz.co.zwefda.gov.et |
| CYP2D6 | Potentially inhibited by artemisinins. mcaz.co.zwefda.gov.et |
| CYP1A2 | Potentially inhibited by artemisinins. mcaz.co.zwefda.gov.et |
Investigation of Drug-Drug Interactions (DDIs) at the Mechanistic Level Using this compound
The knowledge of which CYP isoforms metabolize a drug is fundamental to predicting and understanding drug-drug interactions (DDIs). core.ac.uk When two drugs are co-administered, they may compete for the same metabolic enzymes, leading to altered plasma concentrations and potentially impacting efficacy or safety. this compound is an invaluable tool for dissecting the mechanisms of such interactions.
By using the stable isotope-labeled compound, researchers can conduct "cocktail" studies where multiple drugs are administered simultaneously. The distinct mass of this compound and its metabolites allows them to be differentiated from the co-administered drug and its metabolites, as well as from endogenous compounds. This enables a precise quantification of how a co-administered drug affects the metabolism of artemether, and vice versa.
For example, if a drug that is a known inhibitor of CYP3A4 is co-administered with this compound, an increase in the plasma concentration of labeled artemether and a decrease in the concentration of labeled DHA would be expected. fda.gov This provides direct evidence of the inhibitory effect on the primary metabolic pathway. Conversely, co-administration with a CYP3A4 inducer, such as rifampicin (B610482) or St. John's wort, would likely lead to decreased concentrations of artemether and increased clearance. efda.gov.et
The potential for DDIs with artemether is significant, particularly with drugs that are also metabolized by CYP3A4. This includes a wide range of medications, such as certain antiretrovirals, antifungals, and other antimalarials. drugbank.comnih.gov For instance, co-administration with CYP3A4 inhibitors like some protease inhibitors used in HIV therapy could increase artemether levels, while co-administration with CYP3A4 inducers like efavirenz (B1671121) or nevirapine (B1678648) could decrease its exposure. wikipedia.orgnih.gov Studies have also noted that grapefruit juice, a known CYP3A4 inhibitor, can increase the oral bioavailability of artemether. fda.govefda.gov.et
Table 2: Examples of Potential Drug-Drug Interactions with Artemether
| Interacting Agent | Known Effect on CYP3A4 | Potential Impact on Artemether |
| CYP3A4 Inhibitors (e.g., certain protease inhibitors, grapefruit juice) | Inhibition | Increased plasma concentrations of artemether. fda.govwikipedia.org |
| CYP3A4 Inducers (e.g., rifampicin, carbamazepine, phenytoin, St. John's wort) | Induction | Decreased plasma concentrations of artemether. efda.gov.et |
| Other Antimalarials | Varies | Potential for altered metabolism and efficacy. |
| Antiretrovirals (e.g., efavirenz, nevirapine, lopinavir/ritonavir) | Induction or Inhibition | Can lead to either decreased or increased artemether exposure, affecting treatment outcomes. wikipedia.orgnih.gov |
The use of this compound in mechanistic DDI studies provides a level of detail that is difficult to achieve with unlabeled compounds alone. It allows for the precise quantification of the contribution of different metabolic pathways and how they are affected by other drugs, ultimately leading to safer and more effective use of this important antimalarial agent.
Quality Control, Reference Standards, and Research Material Considerations for Artemether 13c, D3
Standards for Purity, Identity, and Isotopic Enrichment of Research-Grade Artemether-13C, d3
The utility of this compound as an internal standard is directly dependent on its well-defined purity, confirmed identity, and high isotopic enrichment. synzeal.comaxios-research.com Reputable suppliers provide this reference material with a comprehensive Certificate of Analysis (COA) that details these critical parameters, ensuring compliance with regulatory guidelines. synzeal.comaxios-research.com
Purity: The chemical purity of research-grade this compound is a fundamental requirement. It is typically assessed using high-performance liquid chromatography (HPLC). A high level of purity, often specified as a percentage (e.g., >95%), ensures that the standard is free from contaminants that could interfere with analytical measurements.
Identity: The structural identity of this compound must be unequivocally confirmed. This is achieved through various spectroscopic techniques. The molecular weight is confirmed, and the structure is elucidated to ensure it corresponds to (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-(Methoxy-13C-d3)-3,6,9-trimethyldecahydro-12H-3,12-epoxy synzeal.comwho.intdioxepino[4,3-i]isochromene. synzeal.com
Isotopic Enrichment: A crucial parameter for a stable isotope-labeled standard is the degree of isotopic enrichment. For this compound, this refers to the percentage of molecules that contain the heavy isotopes, specifically one Carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms in the methoxy (B1213986) group. synzeal.comcymitquimica.com High isotopic enrichment (e.g., >98% atom ¹³C; >98% atom D) is essential to minimize signal overlap with the unlabeled analyte (artemether) in mass spectrometry-based assays.
Below is a table summarizing the key specifications for research-grade this compound:
| Parameter | Method | Specification | Importance |
| Chemical Purity | HPLC | >95% | Minimizes interference from impurities in analytical assays. |
| Identity | Mass Spectrometry, NMR | Confirmed Structure synzeal.com | Ensures the correct compound is being used as a standard. |
| Isotopic Enrichment | Mass Spectrometry | >98% atom ¹³C, >98% atom D | Reduces signal overlap with the unlabeled analyte, ensuring accurate quantification. |
| Molecular Formula | - | C₁₅¹³CH₂₃D₃O₅ synzeal.comkmpharma.in | Defines the elemental composition of the labeled compound. |
| Molecular Weight | - | ~302.4 g/mol synzeal.comsynzeal.comkmpharma.in | Confirms the mass of the labeled molecule. |
Suppliers of this compound reference standards play a vital role in pharmaceutical research by providing meticulously characterized materials that support product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, quality control (QC), method validation, and stability studies. axios-research.comsynzeal.com
Long-term Stability and Proper Storage Conditions for Isotopic Reference Materials
The stability of isotopic reference materials like this compound is critical for ensuring the consistency and reliability of analytical data over time. who.int Degradation of the standard could lead to inaccurate quantification of the target analyte.
Long-term Stability Studies: Stability studies are conducted under controlled conditions to determine the shelf-life of the reference material. who.int These studies typically involve storing the compound at recommended temperatures and monitoring its purity and integrity at regular intervals. For artemisinin-based compounds, which can be sensitive to heat, long-term stability is often assessed at temperatures such as 30°C with 75% relative humidity to simulate conditions in tropical climates where these drugs are frequently used. who.intnih.gov Studies have shown that artemether (B1667619), when stored properly, can remain stable with minimal degradation over extended periods. nih.govajtmh.org
Proper Storage Conditions: To maintain its integrity, this compound should be stored under specific conditions. A safety data sheet for a similar labeled artemether compound recommends storage at temperatures not exceeding -20°C. lgcstandards.com It is also advised to protect the compound from sunlight and to store it away from combustible materials due to its potential oxidizing properties. lgcstandards.com The product is typically shipped at ambient temperatures, but upon receipt, it should be transferred to the recommended storage conditions to ensure its long-term stability. synzeal.com
The following table outlines the recommended storage and handling for this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C lgcstandards.com | To prevent thermal degradation and maintain chemical integrity. |
| Light | Protect from sunlight lgcstandards.com | To avoid light-induced degradation. |
| Handling | Keep away from heat, sparks, and open flames lgcstandards.com | To prevent potential fire hazards due to its oxidizing nature. |
| Packaging | Keep in original, properly labeled containers lgcstandards.com | To prevent contamination and ensure proper identification. |
Adherence to these storage conditions is crucial for preserving the quality of the reference material and ensuring the validity of the analytical results obtained using it.
Inter-laboratory Collaborative Studies and Proficiency Testing for Bioanalytical Methods Employing this compound
The use of this compound as an internal standard is central to the development and validation of bioanalytical methods for quantifying artemether in biological samples. To ensure the comparability and reliability of data generated across different laboratories, inter-laboratory collaborative studies and proficiency testing programs are essential. who.intscience.gov
Importance of Standardization: Heterogeneity in analytical methods can lead to discrepancies in results between laboratories. nih.gov Standardization of methods, facilitated by consensus documents and the use of common reference materials, helps to reduce this variability. The WorldWide Antimalarial Resistance Network (WWARN) has established a quality assurance/quality control (QA/QC) program that includes proficiency testing to help laboratories assess their analytical capabilities and improve the quality of their data. science.govspringermedizin.de
Proficiency Testing Programs: These programs, also known as external quality assurance schemes, involve sending samples with known concentrations of the analyte to participating laboratories for analysis. who.intiaea.org The results allow laboratories to evaluate the accuracy and precision of their methods against a target value. who.int For bioanalytical methods using this compound, such programs would involve analyzing plasma samples spiked with both artemether and its labeled internal standard.
Benefits of Inter-laboratory Studies:
Assay Validation: Cross-validation of an assay in different laboratories is a critical component of method validation. who.int
Data Comparability: Facilitates the pooling and comparison of results from multiple research sites, which is crucial for large clinical trials and meta-analyses. who.intnih.gov
Quality Improvement: Helps laboratories identify and resolve potential issues with their analytical methods, leading to improved accuracy and reliability of their results. science.gov
The use of stable isotopically labeled internal standards like DHA-13Cd4, a related compound, has been shown to improve the accuracy of mass detection by circumventing potential matrix effects in bioanalytical assays. springermedizin.de Similarly, the use of high-quality this compound in standardized and proficiency-tested methods enhances the confidence in the generated pharmacokinetic data.
Emerging Research Directions and Innovative Applications of Artemether 13c, D3
Integration of Labeled Artemether (B1667619) into Advanced Systems Pharmacology and Omics Research
The use of Artemether-13C, d3 is integral to modern systems pharmacology and omics research, which aim to understand a drug's effect on the body through a holistic analysis of molecular and cellular systems. researchgate.net By tracing the journey of the labeled compound, researchers can build comprehensive models of its absorption, distribution, metabolism, and excretion (ADME). This is crucial for understanding not just the efficacy of artemether but also its interactions with other drugs and its metabolic fate, which is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov
Detailed mechanistic inquiries using this compound allow scientists to map the intricate biochemical pathways of artemether. Tracking the labeled drug and its metabolites helps to pinpoint the active forms, such as dihydroartemisinin (B1670584) (DHA), and clarify their roles in exerting the antimalarial effect. wikipedia.org Artemether is metabolized to its active metabolite, DHA, predominantly by the CYP3A4/5 enzymes. nih.govacs.orgfda.gov In vitro studies have also implicated CYP2B6 in its metabolism. nih.govmusechem.com
This detailed metabolic information is vital for predicting and understanding drug-drug interactions. nih.gov For instance, when artemether is co-administered with drugs that inhibit or induce CYP3A4, its plasma concentration can be significantly altered, potentially affecting both efficacy and safety. wikipedia.orgfda.govdrugs.com The use of this compound in such studies provides clear, quantitative data on how co-administered drugs impact its metabolism and pharmacokinetics.
Furthermore, in the field of metabolomics, this compound serves as a critical internal standard. Its presence ensures the precision and reproducibility of mass spectrometry analyses, allowing for the accurate quantification of metabolites within complex biological samples by clearly distinguishing them from endogenous compounds.
| Enzyme Family | Specific Enzyme | Role in Artemether Metabolism | Significance in Omics & Systems Pharmacology Research |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 / CYP3A5 | Primary enzymes responsible for the demethylation of artemether to its active metabolite, dihydroartemisinin (DHA). nih.govacs.orgfda.gov | Key focus for studying drug-drug interactions. Labeled artemether helps quantify the impact of CYP3A4/5 inhibitors or inducers on drug exposure. nih.govwikipedia.org |
| Cytochrome P450 (CYP) | CYP2B6 | Contributes to the metabolism of artemether. nih.govmusechem.com Genetic variations (pharmacogenetics) in this enzyme can affect metabolic rates. musechem.com | Pharmacogenomic studies use labeled tracers to understand how genetic differences in CYP2B6 affect drug efficacy and disposition in different populations. musechem.com |
| Cytochrome P450 (CYP) | CYP2A6 | In vitro data suggest a role in the metabolism of the related compound, artesunate, to DHA. nih.goveuropa.eu | Comparative metabolism studies with labeled artemisinin (B1665778) derivatives can elucidate pathway differences and specific enzyme contributions. europa.eu |
Application in Targeted Drug Discovery and Rational Drug Design Efforts
Rational drug design is a systematic approach to developing new medicines, moving away from traditional trial-and-error methods. wikipedia.orgresearchgate.net It relies on a deep understanding of the drug's target and its metabolic behavior. The precise pharmacokinetic and metabolic data generated using this compound are fundamental to these efforts. simsonpharma.comfrontiersin.org
One key strategy in modern drug design is "metabolism-guided" design. jst.go.jpbcm.edu By identifying the metabolic "soft spots" of a drug—the parts of the molecule that are most susceptible to metabolic breakdown—scientists can make chemical modifications to improve its properties. bcm.edu Studies using labeled artemether can precisely identify its metabolites, including the primary active metabolite DHA. acs.org This knowledge allows medicinal chemists to design new artemisinin derivatives that may have improved metabolic stability, a more favorable pharmacokinetic profile, or enhanced activity. symeres.comresearchgate.net For example, understanding how artemether is processed can guide the synthesis of analogs that are less susceptible to rapid metabolism by CYP enzymes, potentially leading to a longer duration of action. symeres.combcm.edu
Moreover, stable isotope-labeled compounds are invaluable in lead optimization. creativebiomart.net This phase of drug discovery involves refining the chemical structure of a promising compound to enhance its efficacy and safety. wikipedia.org Using this compound, researchers can conduct detailed structure-activity relationship (SAR) studies. nih.gov By comparing the metabolic fate and pharmacokinetic profiles of a series of chemically modified analogs, scientists can determine which structural features are critical for activity and which lead to undesirable metabolic instability. This iterative process, informed by data from labeled compounds, accelerates the development of superior drug candidates. frontiersin.orgcreativebiomart.net
The insights gained from these studies are crucial for building predictive pharmacokinetic/pharmacodynamic (PK/PD) models. frontiersin.orgtandfonline.com These models help to estimate the therapeutic index and predict effective dose ranges for new drug candidates, reducing the time and cost of development. frontiersin.org
Development of Novel Analytical Platforms for Enhanced Bioanalytical Sensitivity and Specificity
The development of robust and sensitive analytical methods is essential for accurately measuring drug concentrations in biological fluids. This compound is a cornerstone in the creation of advanced bioanalytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). creativebiomart.netresearchgate.net
In quantitative bioanalysis, this compound is used as a stable isotope-labeled internal standard (SIL-IS). creativebiomart.nettandfonline.comresearchgate.net An internal standard is a compound added to a sample in a known quantity to help quantify the analyte of interest. Because this compound is chemically identical to artemether but has a different mass, it behaves in the exact same way during sample extraction, purification, and ionization in the mass spectrometer. simsonpharma.comcreativebiomart.net This co-elution allows it to compensate for any variations or losses during the analytical process, leading to highly accurate and precise measurements of the unlabeled drug and its metabolite, DHA. creativebiomart.nettandfonline.com
Research has demonstrated the successful application of this approach in multiple pharmacokinetic studies. For example, high-throughput LC-MS/MS (B15284909) methods have been developed to simultaneously quantify artemether and DHA in human plasma. creativebiomart.netresearchgate.net These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.5 ng/mL for both compounds using just 50 µL of plasma. symeres.comfrontiersin.org
A significant innovation in this area addresses the instability of artemisinin compounds in plasma samples from malaria patients. Researchers discovered that artemether and DHA were prone to degradation in these samples, likely due to the presence of iron (Fe²⁺) from hemoglobin. symeres.comfrontiersin.org A novel analytical platform was developed that incorporates hydrogen peroxide (H₂O₂) as a stabilizing agent to prevent this degradation, ensuring the reliability of the measurements. symeres.comfrontiersin.org The use of this compound as an internal standard was critical in identifying this degradation issue and validating the new, stabilized method. symeres.comfrontiersin.org
| Analytical Platform | Internal Standard(s) Used | Biological Matrix | Key Findings & Innovations | Reference |
|---|---|---|---|---|
| High-Throughput LC-MS/MS | Stable-isotope-labeled artemether and DHA | Human Plasma | Quantification via selected reaction monitoring (SRM). LLOQ reported at 4.8 nM for Artemether and 5.0 nM for DHA. High precision with coefficients of variation below 6%. | creativebiomart.net |
| LC-MS/MS with H₂O₂ Stabilization | This compound and DHA-d3 | Human Plasma (from malaria patients) | Identified degradation of artemisinins in patient plasma. Used H₂O₂ to stabilize the compounds. Achieved LLOQ of 0.5 ng/mL for both artemether and DHA from a 50 µL sample. | symeres.comfrontiersin.org |
| LC-MS/MS for Pharmacokinetic Study | Artemether-d3 and Dihydroartemisinin-d3 | Human Plasma | Used for analyzing plasma concentrations in a study on generic antimalarials. Median concentrations of artemether ranged from 8.98–69.24 ng/mL. | researchgate.netdndi.org |
| LC-MS/MS for Pharmacokinetic Study in Volunteers | Stable isotope labelled artemether and dihydroartemisinin | Human Plasma | Quantified artemether and DHA after a single oral dose. Determined key pharmacokinetic parameters like Cmax (184 ± 100 ng/mL for artemether) and elimination half-life (2.00 ± 0.71 hr). | tandfonline.com |
Q & A
Q. How should researchers address discrepancies in isotopic labeling efficiency between batches?
- Methodology : Implement quality control (QC) protocols using reference standards for each batch. Apply multivariate analysis (e.g., PCA) to identify process variables affecting labeling efficiency. Publish raw QC data in supplementary materials to enhance transparency .
Ethical & Safety Considerations
Q. Q. What safety protocols are critical when handling Artemether-<sup>13</sup>C, d3 in vitro and in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
